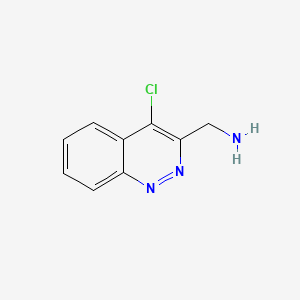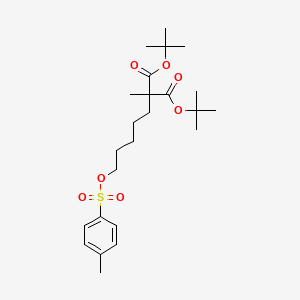
Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate (DTBMP) is an organic compound with a unique structure and various applications in scientific research. It is a versatile compound that can be employed in a variety of synthetic reactions, as well as for its biological properties.
Wissenschaftliche Forschungsanwendungen
Anionic Condensations and Derivative Synthesis
Research into anionic condensations highlights the utility of di-tert-butyl malonates in synthesizing complex molecules. For instance, products of reactions involving hydroxybenzaldehydes with malonic acid and derivatives, such as diethyl malonate, in the presence of weak bases, demonstrate the potential for creating structurally diverse compounds, including cinnamic acids and lactones, through intermediate transformation sequences (Vol’eva et al., 2008).
Photooxidation Studies
The study of photooxidation mechanisms for di-tert-butyl malonate derivatives, especially in the presence of nitrogen dioxide, offers insights into the environmental and kinetic aspects of these compounds. The research found specific carbonated products and suggested competitive reaction pathways, highlighting the intricacies of chemical transformations under photooxidative conditions (Henao et al., 2016).
Catalysis and Synthetic Applications
Di-tert-butyl malonates serve as precursors or intermediates in catalytic processes to synthesize valuable chemical products. For example, they can be used as reactive equivalents for Michael acceptors in asymmetric conjugate addition reactions, demonstrating their role in constructing chiral molecules and enhancing synthetic efficiency (Kano et al., 2012).
Eigenschaften
IUPAC Name |
ditert-butyl 2-methyl-2-[5-(4-methylphenyl)sulfonyloxypentyl]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O7S/c1-18-12-14-19(15-13-18)32(27,28)29-17-11-9-10-16-24(8,20(25)30-22(2,3)4)21(26)31-23(5,6)7/h12-15H,9-11,16-17H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQUZUYUOOOVAH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCC(C)(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl 2-methyl-2-(5-(tosyloxy)pentyl)malonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B567280.png)
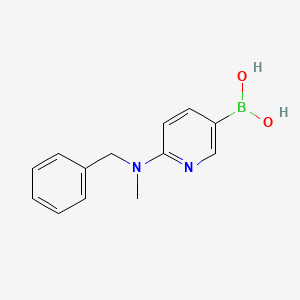
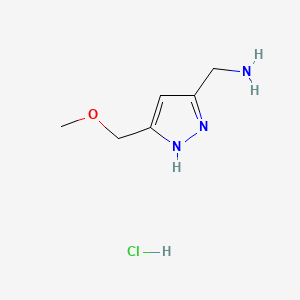
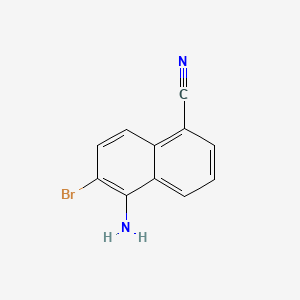
![(R)-2-(8-(3,5-difluorophenyl)-6-(ethoxycarbonyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)acetic acid](/img/structure/B567285.png)
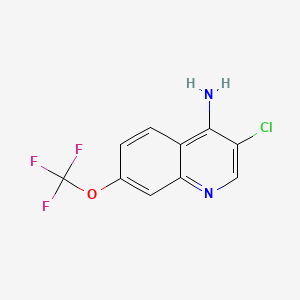
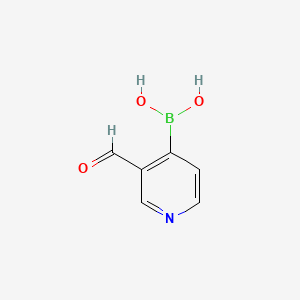
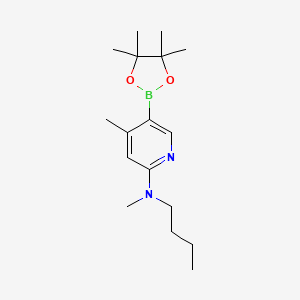


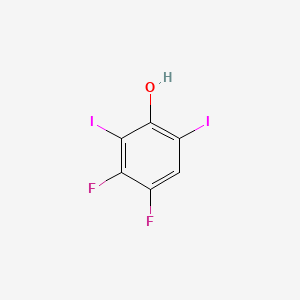
![1-ethyl-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/no-structure.png)
![1,1-Dioxo-1-thia-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester](/img/structure/B567298.png)
